molecular formula C9H16N2O2 B587446 tert-Butyl cyclobutylidenecarbazate CAS No. 158001-20-8

tert-Butyl cyclobutylidenecarbazate

Cat. No. B587446
M. Wt: 184.239
InChI Key: ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
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Patent
US08133884B2

Procedure details

A reaction mixture of cyclobutanone (7.01 g, 100 mmol) and tert-butyl hydrazinecarboxylate (13.22 g, 100 mmol) in hexane (100 mL) was heated under reflux for 2 hours. After cooling down, a precipitate was formed and collected. It was then triturated with isopropanol (5 mL) and hexane (50 mL) to give a white solid as final product tert-butyl 2-cyclobutylidenehydrazinecarboxylate (13.5 g, 73.3 mmol, 73.3% yield). 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 1.50 (s, 9H) 1.96-2.08 (m, 2H) 2.75-2.84 (m, 2H) 2.93-3.05 (m, 2H). MS m/z 207 (M+Na+), Retention time: 1.420 min. (acid).
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:4][CH2:3][CH2:2]1.[NH:6]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[NH2:7]>CCCCCC>[C:1]1(=[N:7][NH:6][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
7.01 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
13.22 g
Type
reactant
Smiles
N(N)C(=O)OC(C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CUSTOM
Type
CUSTOM
Details
a precipitate was formed
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
It was then triturated with isopropanol (5 mL) and hexane (50 mL)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCC1)=NNC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 73.3 mmol
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 73.3%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.